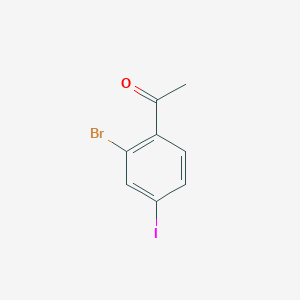

1-(2-Bromo-4-iodophenyl)ethanone

Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental components in contemporary synthetic chemistry. chemistrylearner.comfiveable.me Their importance stems from their remarkable stability, a consequence of the delocalized π-electron system of the aromatic ring, and their versatile reactivity. chemistrylearner.com The carbon-halogen bond in aryl halides is polarized due to the electronegativity of the halogen, making the carbon atom susceptible to nucleophilic attack, although they are generally less reactive than their alkyl halide counterparts. chemistrylearner.comlibretexts.org This reactivity can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Aryl halides are particularly crucial as substrates in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. chemistrylearner.com These palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemistrylearner.cominnospk.comtaylorandfrancis.com The specific halogen present influences the reactivity, with aryl iodides often being the most reactive in these transformations. wikipedia.org

Overview of Substituted Ethanones as Versatile Synthetic Intermediates

Substituted ethanones, also known as acetophenones, are ketones where an acetyl group is attached to a substituted phenyl ring. They serve as highly versatile intermediates in organic synthesis. researchgate.netrsc.org The carbonyl group and the adjacent α-carbon are reactive sites that can participate in a wide range of chemical transformations.

The α-hydrogens of acetophenones can be readily replaced by halogens under acidic or basic conditions. pressbooks.pub This α-halogenation is a key step in the synthesis of many important compounds. pressbooks.pub Furthermore, the carbonyl group itself can undergo nucleophilic addition and condensation reactions. Methyl ketones, a subset of acetophenones, can undergo the haloform reaction, which is useful for the preparation of carboxylic acids. pressbooks.pub The diverse reactivity of substituted ethanones makes them essential building blocks in the synthesis of pharmaceuticals, natural products, and other functional organic molecules. solubilityofthings.combeilstein-journals.org

Unique Structural Features and Prospective Research Avenues for 1-(2-Bromo-4-iodophenyl)ethanone

This compound is a particularly interesting halogenated acetophenone (B1666503) due to the presence of two different halogen atoms, bromine and iodine, at specific positions on the phenyl ring, in addition to the ethanone (B97240) moiety. This unique substitution pattern offers opportunities for selective and sequential reactions.

The iodine atom at the para-position is a highly effective leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position. The bromine atom at the ortho-position, while generally less reactive than iodine in such couplings, provides another site for functionalization. This differential reactivity allows for a stepwise and controlled construction of complex molecular architectures.

Prospective research avenues for this compound are numerous. Its utility as a building block in the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry, is a key area of exploration. The distinct electronic and steric environment created by the two different halogens could lead to the discovery of new catalysts and reaction conditions for selective transformations. Furthermore, the resulting poly-substituted aromatic compounds could be investigated for their potential biological activities or as precursors to advanced materials with unique optical or electronic properties.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 1261816-56-1 | C8H6BrIO | 324.94 | Not specified |

| 2-Bromo-1-(4-iodophenyl)ethanone (B185315) | 31827-94-8 | C8H6BrIO | 324.94 | Crystalline solid |

| 1-(4-Bromo-3-iodophenyl)ethanone | 919124-08-6 | C8H6BrIO | 324.94 | Yellow crystalline solid |

| 1-(4-Bromophenyl)ethanone | 99-90-1 | C8H7BrO | 199.045 | Not specified |

| 1-(4-Iodophenyl)ethan-1-one | 13329-40-3 | C8H7IO | 246.04 | Not specified |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C9H9BrO2 | 229.071 | Not specified |

| 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone | 37904-72-6 | C10H12BrNO | 242.11 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBYNXSSMUDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 2 Bromo 4 Iodophenyl Ethanone

Reactivity Governed by Halogen Substituents

The phenyl ring of 1-(2-bromo-4-iodophenyl)ethanone is substituted with two different halogen atoms, bromine and iodine. The distinct electronic properties and bond strengths of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds govern the regioselectivity of nucleophilic substitution and coupling reactions.

Nucleophilic Substitution Reactions of Aryl Bromides

Aryl halides, including aryl bromides, are generally less reactive towards nucleophilic substitution reactions compared to alkyl halides. quora.com This reduced reactivity is attributed to several factors. The carbon atom of the C-Br bond is sp² hybridized, which gives the bond a partial double bond character due to resonance with the aromatic ring. quora.comyoutube.com This makes the bond stronger and shorter, thus more difficult to break. quora.comyoutube.com

Despite this inherent low reactivity, nucleophilic substitution at the aryl bromide can be achieved under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups or when very strong nucleophiles are employed. libretexts.org The presence of the acetyl group in this compound can influence the reactivity of the adjacent bromide.

Nucleophilic Substitution Reactions of Aryl Iodides

Similar to aryl bromides, aryl iodides exhibit low reactivity in traditional nucleophilic substitution reactions due to the strength of the carbon-halogen bond within the aromatic system. libretexts.org However, the C-I bond is weaker and longer than the C-Br bond. This difference in bond strength often allows for selective reactions where the iodide is the preferred leaving group over the bromide, especially in metal-catalyzed cross-coupling reactions. innospk.com

In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often the reverse of what is seen in alkyl halides. For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.com The reactivity is therefore influenced by the electronegativity of the halogen, which helps to stabilize the intermediate negative charge. stackexchange.com

Palladium-Catalyzed C-H Functionalization Studies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In molecules like this compound, the presence of two different halogens offers opportunities for selective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in many palladium-catalyzed processes, such as Suzuki or Heck couplings, allows for sequential functionalization. innospk.com This means that the iodine can be selectively replaced by one group, followed by a subsequent reaction at the bromine site.

Transformations of the Carbonyl Functional Group

The ethanone (B97240) (acetyl) group is a versatile functional handle that can undergo a variety of transformations, including reduction to an alcohol or oxidation to a carboxylic acid.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of the ethanone moiety in this compound can be readily reduced to a secondary alcohol, forming 1-(2-bromo-4-iodophenyl)ethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aryl halides. Sodium borohydride is generally a milder and more selective reagent for this purpose. researchgate.net

Table 1: Reduction of Substituted Acetophenones

| Starting Material | Product | Reagent |

| This compound | 1-(2-Bromo-4-iodophenyl)ethanol | NaBH₄ |

| 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one | 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanol | Sodium borohydride |

This table illustrates the reduction of a ketone to an alcohol, a common transformation for compounds similar to this compound.

Oxidation Reactions to Carboxylic Acid Derivatives

The acetyl group can be oxidized to a carboxylic acid, yielding 2-bromo-4-iodobenzoic acid. This transformation can be accomplished through various oxidative methods. One common method is the haloform reaction, where the methyl ketone is treated with a halogen in the presence of a base. However, given the presence of other halogens on the aromatic ring, this method might lead to complex product mixtures. Alternative methods, such as oxidation with strong oxidizing agents, might be employed, although careful control of reaction conditions would be necessary to prevent oxidation of the aryl halide bonds.

Table 2: Synthesis of Substituted Benzoic Acids

| Starting Material | Product | Reagents |

| 5-Amino-2-bromobenzoic acid | 2-Bromo-5-iodobenzoic acid | 1. NaNO₂, HCl 2. KI |

| This compound | 2-Bromo-4-iodobenzoic acid | Oxidizing Agent |

This table provides an example of a synthesis route to a related dihalobenzoic acid, highlighting the types of transformations that could be applied. google.com

Spectroscopic and Structural Elucidation of 1 2 Bromo 4 Iodophenyl Ethanone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-(2-Bromo-4-iodophenyl)ethanone is expected to show distinct signals corresponding to the methyl protons and the aromatic protons.

Methyl Protons (-COCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated to be around δ 2.6 ppm. For comparison, the methyl singlet in 2'-bromoacetophenone (B1265738) appears at δ 2.613 ppm chemicalbook.com, and in various other substituted acetophenones, it resonates between δ 2.4-2.6 ppm. rsc.orgrsc.org

Aromatic Protons: The trisubstituted benzene (B151609) ring will exhibit a complex splitting pattern. Based on the 1,2,4-substitution, three protons are present in the aromatic region.

The proton at C3 (between the bromo and iodo groups) is expected to be a doublet.

The proton at C5 (adjacent to the iodo group) would likely appear as a doublet of doublets.

The proton at C6 (adjacent to the bromo group) is also expected to be a doublet.

The precise chemical shifts are influenced by the combined electronic effects of the acetyl, bromo, and iodo substituents. In the analogue 1-bromo-2-iodobenzene, the aromatic protons resonate between δ 6.9 and 7.8 ppm. chemicalbook.com A similar range is expected for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogues

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| This compound | -COCH₃ | ~2.6 | Singlet |

| Aromatic-H | ~7.0 - 8.0 | Multiplets | |

| 2-Bromo-1-(4-iodophenyl)ethanone (B185315) rsc.org | -CH₂Br | 4.40 | Singlet |

| Aromatic-H | 7.87 (d), 7.69 (d) | Doublets | |

| 2'-Bromoacetophenone chemicalbook.com | -COCH₃ | 2.613 | Singlet |

| Aromatic-H | 7.28 - 7.60 | Multiplets | |

| 1-Bromo-4-iodobenzene chemicalbook.com | Aromatic-H | 7.224, 7.527 | Doublets |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: two for the ethanone (B97240) group and six for the aromatic ring.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and is expected to resonate at a high chemical shift, likely in the range of δ 190-195 ppm. For instance, the carbonyl carbon in 2-bromo-1-(4-iodophenyl)ethanone appears at δ 190.8 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, typically around δ 26-31 ppm. rsc.orgrsc.org

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons.

C1 (ipso-acetyl): The chemical shift will be around δ 138-142 ppm.

C2 (ipso-bromo): The C-Br bond will cause this carbon to resonate around δ 120-125 ppm.

C4 (ipso-iodo): The C-I bond has a strong shielding effect, and this carbon is expected at a lower chemical shift, typically around δ 95-105 ppm. In 2-bromo-1-(4-iodophenyl)ethanone, the C-I appears at δ 102.3 ppm. rsc.org

C3, C5, C6: These CH carbons will appear in the typical aromatic region of δ 128-140 ppm, with their exact shifts determined by the positions relative to the three substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogues

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

| This compound | C=O | ~190-195 |

| -CH₃ | ~26-31 | |

| C-I | ~95-105 | |

| C-Br | ~120-125 | |

| Aromatic C/C-H | ~128-142 | |

| 2-Bromo-1-(4-iodophenyl)ethanone rsc.org | C=O | 190.8 |

| -CH₂Br | 30.4 | |

| Aromatic C-I | 102.3 | |

| Aromatic C-H | 130.3, 138.3 | |

| Aromatic C-ipso | 133.3 | |

| 4'-Bromoacetophenone rsc.org | C=O | 190.29 |

| -CH₃ | 30.40 | |

| Aromatic C-Br | 129.18 | |

| Aromatic C-H | 130.31, 132.10 | |

| Aromatic C-ipso | 132.52 |

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons, helping to establish their connectivity and relative positions on the ring. No cross-peaks would be observed for the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C, one-bond correlations). It would definitively link each aromatic proton signal to its corresponding carbon signal. The methyl proton singlet at ~δ 2.6 ppm would correlate with the methyl carbon signal at ~δ 26-31 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the methyl protons would show an HMBC correlation to the carbonyl carbon (two-bond coupling) and the C1 aromatic carbon (three-bond coupling), confirming the attachment of the acetyl group to the ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group stretch is the most prominent feature, expected in the range of 1680-1700 cm⁻¹. In related acetophenones, this band is consistently observed in this region. For example, in 2-bromo-1-(3-fluorophenyl)ethanone, it appears at 1688 cm⁻¹. rsc.org

Aromatic C=C Stretches: Medium to weak absorptions are expected between 1450 and 1600 cm⁻¹.

Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

C-Br and C-I Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch is typically found in the 500-650 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, usually between 480-600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound and Analogues

| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) |

| This compound | C=O (ketone) | ~1680-1700 (Strong) |

| Aromatic C=C | ~1450-1600 (Medium) | |

| C-Br | ~500-650 (Medium-Weak) | |

| C-I | ~480-600 (Medium-Weak) | |

| 2-Bromo-1-(4-nitrophenyl)ethanone nih.gov | C=O (ketone) | ~1700 |

| 1-(4-Bromophenyl)ethanone nist.gov | C=O (ketone) | ~1685 |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations.

For this compound, Raman spectroscopy would be useful for observing:

Symmetric Aromatic Ring Vibrations: The "ring breathing" mode, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Carbon-Halogen Stretches: The C-Br and C-I stretching vibrations, while observable in IR, can also be identified in the low-frequency region of the Raman spectrum.

Carbonyl C=O Stretch: The carbonyl stretch is also Raman active and would appear in a similar region to the IR absorption (~1680-1700 cm⁻¹).

In a study of 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one, both FT-IR and FT-Raman spectroscopy were used to perform a complete vibrational analysis. rasayanjournal.co.in Similarly, the Raman spectrum for 2-bromo-1-(4-nitrophenyl)ethanone has been reported, providing a basis for comparison. nih.gov This dual IR/Raman approach would provide a comprehensive characterization of the vibrational modes of this compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone in the characterization of this compound, offering precise molecular weight determination and insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the presence of bromine and iodine through their characteristic isotopic patterns and provide a highly accurate mass measurement, which can be compared to the calculated exact mass of the C8H6BrIO formula to verify its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the analysis of this compound, GC separates the compound from any impurities or starting materials. The subsequent mass spectrometry analysis provides a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum of this compound would be characteristic of the molecule, allowing for its unambiguous identification. This technique is also used to assess the purity of the compound. For instance, GC-MS data is available for the related compound 1-(4-iodophenyl)ethanone, showcasing its utility in identifying and characterizing such molecules. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules that might decompose using other ionization methods. nih.govlibretexts.orglibretexts.org ESI-MS allows for the ionization of a compound directly from a solution, often with minimal fragmentation. This is achieved by creating a fine spray of charged droplets from which the analyte ions are desorbed into the gas phase. nih.govlibretexts.org This technique can be used to determine the molecular weight of this compound and can also be employed to study non-covalent interactions. nih.gov ESI-MS is a versatile tool that can be coupled with various mass analyzers, offering flexibility in analysis. libretexts.org

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons. shu.ac.uk The absorption of this energy promotes electrons from their ground state to an excited state. shu.ac.uk In organic molecules like this compound, the absorption of UV and visible radiation is typically restricted to functional groups containing valence electrons with low excitation energy, known as chromophores. shu.ac.uk The presence of the carbonyl group and the substituted aromatic ring in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. The electronic transitions involved are typically n → π* and π → π*. shu.ac.uklibretexts.orglibretexts.org The conjugation of the carbonyl group with the phenyl ring, along with the presence of halogen substituents, influences the wavelength of maximum absorption (λmax). The absorption spectrum of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for example, shows absorption in the UV range due to its conjugated pi-bonding systems. libretexts.org

Table 1: Spectroscopic Data for this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

|---|---|---|---|

| This compound | C8H6BrIO | 352.94 | Not explicitly found |

| 1-(4-Iodophenyl)ethanone | C8H7IO | 246.04 | GC-MS and IR spectra available. nih.gov |

| 1-(4-Bromophenyl)ethanone | C8H7BrO | 199.04 | Mass spectrum (electron ionization) available. nist.govnist.gov |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | 215.04 | Crystal structure data available. nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C9H9BrO2 | 229.07 | IR and mass spectra available. nist.govnist.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. This includes bond lengths, bond angles, and intermolecular interactions in the solid state.

For the analogue 2-bromo-1-(4-hydroxyphenyl)ethanone, X-ray crystallography revealed that there are two molecules in the asymmetric unit. nih.gov The crystal structure is characterized by O—H···O hydrogen bonds that link the molecules into infinite one-dimensional chains. nih.gov The C=O double bond and C–O single bond distances were also determined from this analysis. nih.gov Although specific X-ray crystallographic data for this compound was not found, this technique would be invaluable for determining its precise solid-state conformation and packing.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Iodophenyl)ethanone |

| 1-(4-Bromophenyl)ethanone |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone |

| 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 1-(2-Bromo-4-chlorophenyl)ethanone |

In-depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

The requested article, intended to focus on a detailed theoretical examination of this compound, was structured to cover specific computational methodologies. These included geometry optimization, conformational landscapes, the prediction of vibrational and electronic spectra, and the calculation of various reactivity descriptors. However, the foundational data necessary to construct such an analysis—derived from specialized computational research—appears to be absent from the public domain.

While general information regarding the synthesis and basic properties of related α-haloketones and substituted acetophenones is available, in-depth theoretical studies that would provide the specific data points required for the outlined article—such as optimized geometrical parameters, HOMO-LUMO energy gaps, calculated vibrational frequencies, and detailed electronic structure analysis—have not been published or indexed in common scientific databases.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the computational chemistry and theoretical investigations of this compound as per the provided outline due to the lack of primary research data. The scientific community has yet to publish a dedicated computational study on this specific compound that would enable a comprehensive discussion of its molecular geometry, electronic structure, and reactivity from a theoretical standpoint.

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 4 Iodophenyl Ethanone

Quantum Chemical Calculations of Reactivity Descriptors

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed exploration of reaction mechanisms. For a molecule like 1-(2-Bromo-4-iodophenyl)ethanone, a primary area of interest is the nucleophilic substitution at the α-carbon (the carbon adjacent to the carbonyl group), which is activated by the electron-withdrawing carbonyl and substituted with a good leaving group (bromine).

Density Functional Theory (DFT) is a common method for these investigations, often using functionals like B3LYP. researchgate.netresearchgate.net The process involves:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and a nucleophile), any intermediates, the transition state (TS), and the final products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the first-order saddle point on the potential energy surface that connects reactants to products. This saddle point represents the transition state, the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

These calculations yield critical thermodynamic and kinetic data, such as activation energies (the energy difference between the reactant and the transition state) and reaction enthalpies. Recent advances in the field emphasize modeling increasingly complex systems and understanding the role of non-covalent interactions in directing reaction pathways. rsc.org

Table 1: Illustrative Reaction Energy Profile for a Hypothetical S_N2 Reaction

This table shows representative data that would be generated from a DFT study of a nucleophilic substitution reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.00 |

| Transition State | [Nu---C---Br]‡ complex | +15.5 |

| Products | 1-(2-Nu-4-iodophenyl)ethanone + Br⁻ | -10.2 |

Solvation Effects in Computational Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models account for these interactions in two primary ways:

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. This method is computationally efficient and effective at capturing bulk electrostatic effects. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.netarabjchem.org Studies on related substituted acetophenones have shown that such models are effective in predicting rotational barriers and environmental influences on thermochemical properties. researchgate.net

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. This method is much more computationally demanding but is necessary to capture specific solute-solvent interactions, such as hydrogen bonding or coordination, which are not well-described by continuum models. This method requires extensive sampling of solvent configurations, often through molecular dynamics (MD) simulations, to obtain statistically meaningful results. chemrxiv.org

The choice of model depends on the specific property being investigated. For this compound, an implicit model would be suitable for general property predictions, while an explicit model would be necessary to study reactions where specific interactions with protic solvents like water or ethanol (B145695) are crucial. arabjchem.orgchemrxiv.org

Table 2: Illustrative Solvation Effects on a Calculated Property

This table demonstrates how a calculated value, such as the relative stability of a conformer, can vary between the gas phase and different solvent environments.

| Environment | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 2.85 |

| Tetrahydrofuran (THF) | 7.5 | 3.98 |

| Water | 78.4 | 4.75 |

Prediction and Analysis of Advanced Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.

Vibrational Spectroscopy (FT-IR & FT-Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. The resulting theoretical spectrum allows for the assignment of specific absorption bands to the vibrational modes of functional groups. It is standard practice to scale the calculated frequencies by a factor (e.g., ~0.96-0.98) to correct for anharmonicity and other approximations inherent in the calculation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common computational task. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed. Calculations are typically performed on the optimized geometry of the molecule, and the calculated shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS).

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comfaccts.de The calculation provides the absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.netrsc.org For this compound, key transitions would involve the phenyl ring chromophore, the carbonyl group, and the halogen substituents.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table presents the kind of data a comprehensive computational spectroscopic study would generate.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Transition |

|---|---|---|---|

| FT-IR | Frequency (cm⁻¹) | 1695 | C=O stretch |

| ¹³C NMR | Chemical Shift (ppm) | 195.2 | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (ppm) | 4.55 | -CH₂Br Protons |

| UV-Vis (TD-DFT) | λ_max (nm) | 275 | π → π |

| UV-Vis (TD-DFT) | λ_max (nm) | 310 | n → π |

Non-Linear Optical (NLO) Property Investigations

Materials with significant non-linear optical (NLO) properties are crucial for the development of modern photonic and optoelectronic technologies. researchgate.net Computational chemistry is instrumental in the rational design of new NLO materials by predicting their properties before synthesis. Chalcones and related acetophenone (B1666503) derivatives are known to possess interesting NLO properties. acs.orgnih.govepa.gov

The interaction of a molecule with an external electric field (E) induces a dipole moment, which can be described by the expansion:

μ = μ₀ + αE + βE² + γE³ + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, and β and γ are the first and second hyperpolarizabilities, respectively. These hyperpolarizabilities are responsible for NLO phenomena. DFT calculations can reliably predict these parameters. nih.govajrconline.org For a molecule like this compound, the electron-withdrawing acetyl group and the polarizable, electron-donating/modulating halogenated ring create an intramolecular charge-transfer system that could lead to a notable NLO response. The magnitude of the first hyperpolarizability (β) is often used as a key metric and is frequently compared to that of a standard NLO material like urea (B33335) for benchmarking. epa.gov

Table 4: Illustrative Calculated NLO Properties

This table shows typical NLO parameters calculated using DFT, with urea as a reference. The values are in atomic units (a.u.).

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β_tot) |

|---|---|---|---|

| Urea (Reference) | 1.43 | 29.5 | 350 |

| This compound | 2.91 | 165.7 | 850 |

Synthetic Applications of 1 2 Bromo 4 Iodophenyl Ethanone in Advanced Chemical Research

General Utility as Versatile Synthetic Intermediates

1-(2-Bromo-4-iodophenyl)ethanone is widely recognized as a versatile synthetic intermediate, primarily due to the differential reactivity of its two halogen substituents. innospk.com The presence of both a bromine and an iodine atom on the aromatic ring allows for selective functionalization through various cross-coupling and substitution reactions. innospk.com The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) compared to the carbon-bromine bond. This enables chemists to selectively replace the iodine atom while leaving the bromine atom intact for subsequent transformations.

The α-bromoacetyl group further enhances the synthetic utility of this compound. The bromine atom alpha to the carbonyl group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide array of functional groups. This trifunctional handle (iodo, bromo, and keto groups) makes this compound a strategic starting material in the synthesis of complex pharmaceutical ingredients and specialty chemicals. innospk.comCurrent time information in Bangalore, IN.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31827-94-8 |

| Molecular Formula | C₈H₆BrIO |

| Molecular Weight | 324.94 g/mol |

| Appearance | Off-white to faint yellow powder innospk.com |

| Boiling Point | ~328.7°C innospk.com |

| Density | 2.08 g/cm³ innospk.com |

| Storage | 2-8°C, under inert atmosphere sigmaaldrich.com |

Building Blocks for Complex Organic Molecules

The unique structural features of this compound make it an ideal starting material for the construction of both heterocyclic and carbocyclic frameworks, which are core structures in many biologically active compounds.

The α-bromo ketone moiety of this compound is a classic precursor for the synthesis of various five-membered heterocyclic rings. One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis, where it can react with thioamides or thioureas to form substituted thiazoles. encyclopedia.pubasianpubs.org This reaction is a cornerstone in medicinal chemistry, as the thiazole ring is a common scaffold in many pharmaceutical agents.

Similarly, this compound can be utilized in the synthesis of other heterocyclic systems:

Imidazoles: Reaction with amidines can lead to the formation of substituted imidazoles.

Triazoles: Condensation with certain nitrogen-rich compounds can yield triazole derivatives. researchgate.net

The general applicability of α-haloketones in these cyclization reactions underscores the importance of this compound as a precursor to a diverse range of heterocyclic compounds. nih.gov

Table 2: Examples of Heterocycle Synthesis using α-Bromoacetophenone Derivatives

| Heterocycle | Reactant(s) | General Reaction Type |

|---|---|---|

| Thiazoles | Thiourea or Thioamides | Hantzsch Synthesis encyclopedia.pubasianpubs.org |

| Imidazoles | Amidines, Aldehydes, Ammonium Acetate | Multi-component Condensation nih.gov |

| Triazoles | Hydrazides, Isothiocyanates | Cyclocondensation nih.gov |

While less commonly documented than its use in heterocycle synthesis, the reactive sites on this compound also allow for its potential application in the construction of carbocyclic systems. The dual halogenation permits sequential cross-coupling reactions to build up complex carbon skeletons. For example, a Suzuki coupling at the iodo position followed by an intramolecular Heck reaction involving the bromo position could, in principle, be used to form a new carbocyclic ring fused to the original phenyl ring.

Furthermore, the α-bromo ketone can participate in reactions such as the Favorskii rearrangement under appropriate basic conditions to yield carboxylic acid derivatives with a rearranged carbon skeleton, which can then be elaborated into more complex carbocyclic structures. While specific examples for this exact molecule are not prevalent in the literature, the fundamental reactivity of its functional groups suggests these synthetic pathways are feasible.

Precursors for Specialized Chemical Reagents and Catalysts

The ability to selectively functionalize this compound at its three reactive sites makes it a potential precursor for specialized chemical reagents and catalysts. For instance, the introduction of ligands or chelating groups onto the phenyl ring via cross-coupling reactions could lead to the synthesis of novel organometallic catalysts. The ketone functionality can also be modified to create chiral ligands for asymmetric catalysis.

Although direct applications of this compound as a precursor to widely-used catalysts are not extensively reported, its role as a versatile building block implies its utility in the custom design of reagents for specific chemical transformations. Its derivatives can be tailored to have specific electronic and steric properties, which is a key aspect of modern catalyst and reagent design.

Derivatization for Functional Material Development

The development of new functional materials is a rapidly growing field, and this compound serves as a valuable starting material in this area. innospk.com The presence of heavy atoms like bromine and iodine can impart useful properties to organic materials, such as increased refractive index and enhanced X-ray absorption.

Derivatization of this molecule can lead to materials with specific applications:

Polymers: The reactive sites can be used to graft the molecule onto polymer backbones, thereby modifying the properties of the resulting material.

Dyes and Electronic Materials: The extended conjugation that can be achieved through cross-coupling reactions at the bromo and iodo positions makes its derivatives potential candidates for use as dyes or in organic electronic devices. innospk.com

The versatility of this compound allows for the systematic modification of its structure to fine-tune the properties of the resulting materials for specific technological applications.

Design and Synthesis of Precursors for Enzyme Inhibitors (e.g., PHGDH)

A significant application of this compound is in the field of medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. It has been identified as a key intermediate in the synthesis of inhibitors for phosphoglycerate dehydrogenase (PHGDH). encyclopedia.pub PHGDH is an important enzyme in the serine biosynthesis pathway, which is often upregulated in certain types of cancer. nih.govgoogle.com

Specifically, this compound is used in the preparation of α-ketothioamide derivatives, which have shown potent and selective inhibition of PHGDH. encyclopedia.pub The synthesis typically involves the reaction of the α-bromo ketone with a thioamide, followed by further modifications. The 4-iodo-phenyl moiety is often a crucial part of the final inhibitor structure, highlighting the importance of this specific starting material.

Table 3: Role in PHGDH Inhibitor Synthesis

| Target Enzyme | Inhibitor Class | Key Synthetic Step |

|---|---|---|

| Phosphoglycerate Dehydrogenase (PHGDH) | α-Ketothioamide derivatives | Reaction of this compound with a thioamide encyclopedia.pub |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-iodophenyl)ethanone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives is commonly employed. For example, bromination of 1-(4-iodophenyl)ethanone using bromine in anhydrous dichloromethane at 25°C for 2 hours yields the target compound, as demonstrated in analogous bromination protocols . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and inert conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 195–205 ppm). The deshielding effect of iodine and bromine aids in assigning substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352.88 for C₈H₅BrIO) .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) and C–Br/C–I vibrations (~500–600 cm⁻¹) validate functional groups .

Q. How should researchers handle discrepancies in melting point or spectral data across studies?

Contradictions may arise from impurities or polymorphic forms. Cross-validate using orthogonal techniques:

- Compare experimental X-ray crystallography data (e.g., unit cell parameters, R-factors) with computational models .

- Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic transitions .

Advanced Research Questions

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Heavy atoms (Br, I) cause significant X-ray absorption, requiring high-intensity sources (synchrotron radiation) and longer exposure times. SHELXL software is recommended for refinement due to its robustness in handling anomalous scattering. Key parameters:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| R-factor | <0.06 | SHELXL | |

| Data-to-parameter ratio | ≥15:1 | Single-crystal diffraction |

Q. How do electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of Br and I activates the aryl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

Q. What safety protocols are critical given the absence of a formal chemical safety assessment for this compound?

While no specific safety data exists for this compound, analogous bromo/iodo acetophenones require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.